1-{3-[(4-Chlorophenyl)sulfanyl]propanoyl}piperidine-4-carboxamide
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Overview
Description
1-{3-[(4-Chlorophenyl)sulfanyl]propanoyl}piperidine-4-carboxamide is a synthetic compound characterized by the presence of a piperidine ring substituted with a 4-carboxamide group and a 3-[(4-chlorophenyl)sulfanyl]propanoyl moiety
Preparation Methods
The synthesis of 1-{3-[(4-Chlorophenyl)sulfanyl]propanoyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3-[(4-Chlorophenyl)sulfanyl]propanoyl intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable propanoyl chloride under basic conditions to form the desired intermediate.
Coupling with piperidine: The intermediate is then reacted with piperidine-4-carboxamide under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-{3-[(4-Chlorophenyl)sulfanyl]propanoyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-{3-[(4-Chlorophenyl)sulfanyl]propanoyl}piperidine-4-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its unique structural features. It may exhibit activity against specific biological targets, making it a candidate for further pharmacological studies.
Biological Research: The compound can be used as a tool to study the effects of sulfanyl and piperidine moieties on biological systems, including enzyme inhibition and receptor binding studies.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-[(4-Chlorophenyl)sulfanyl]propanoyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfanyl group may interact with thiol-containing enzymes, while the piperidine ring can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
1-{3-[(4-Chlorophenyl)sulfanyl]propanoyl}piperidine-4-carboxamide can be compared with similar compounds such as:
3-[(4-Chlorophenyl)sulfanyl]propanoic acid: This compound shares the sulfanyl and chlorophenyl groups but lacks the piperidine and carboxamide moieties, resulting in different chemical and biological properties.
4-benzyl-1-{3-[(4-chlorophenyl)sulfanyl]propanoyl}piperidine: This compound has a benzyl group instead of a carboxamide group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfanylpropanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S/c16-12-1-3-13(4-2-12)21-10-7-14(19)18-8-5-11(6-9-18)15(17)20/h1-4,11H,5-10H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPCGMYOAYOFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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